REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CN(C)C=O.[Br:12][C:13]1[C:18]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:23][CH2:24][C:25]([OH:27])=O>ClCCl>[Br:12][C:13]1[C:18]([C:19]([F:20])([F:21])[F:22])=[CH:17][CH:16]=[C:15]2[C:14]=1[CH2:23][CH2:24][C:25]2=[O:27]
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1C(F)(F)F)CCC(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Trifluoromethane-sulfonic acid (60 ml) is added to the residue
|
Type
|
STIRRING
|
Details
|
the resulting mixture is stirred at 55° C. for 4 h
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
the mixture is poured into ice-cold water
|
Type
|
STIRRING
|
Details
|
the resulting mixture is stirred for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
is separated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The solution is washed with aqueous NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (cyclohexane/ethyl acetate 90:10→80:20)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2CCC(C2=CC=C1C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |